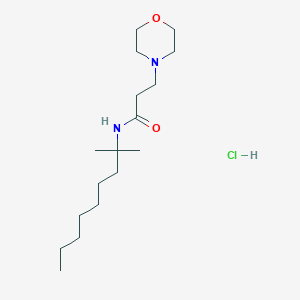
TR 428
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound with the molecular formula C17H35ClN2O2 and a molecular weight of 334.9 g/mol. This compound is known for its unique structure, which includes a morpholine ring and a long alkyl chain, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride typically involves the reaction of morpholine with a suitable alkylating agent, followed by the introduction of the propionamide group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-Morpholineethanamide, N-(1,1-dimethyloctyl)-, hydrochloride
- 4-Morpholinebutanamide, N-(1,1-dimethyloctyl)-, hydrochloride
Uniqueness
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride stands out due to its specific alkyl chain length and the presence of the propionamide group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets.
属性
CAS 编号 |
111091-26-0 |
|---|---|
分子式 |
C17H35ClN2O2 |
分子量 |
334.9 g/mol |
IUPAC 名称 |
N-(2-methylnonan-2-yl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-4-5-6-7-8-10-17(2,3)18-16(20)9-11-19-12-14-21-15-13-19;/h4-15H2,1-3H3,(H,18,20);1H |
InChI 键 |
KEFMAYHVRUNWIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
规范 SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
Key on ui other cas no. |
111091-26-0 |
同义词 |
TR 428 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















